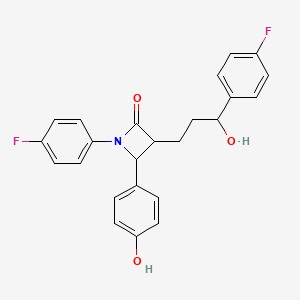

![molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5](/img/structure/B1335695.png)

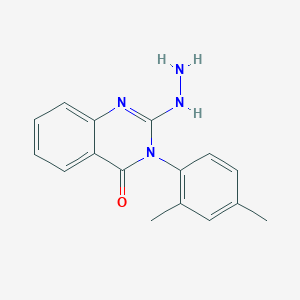

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones have been represented . The structures of the new synthesized compounds were unambiguously confirmed by 1H and 13C NMR spectroscopy data and HPLC–HRMS spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a tricyclic fragment that is linearly bound or/and condensed with another heterocyclic fragment .Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Wissenschaftliche Forschungsanwendungen

-

1,3-Dipolar Cycloaddition Reactions

-

Therapeutic Potential

-

Protein Kinase Inhibitors

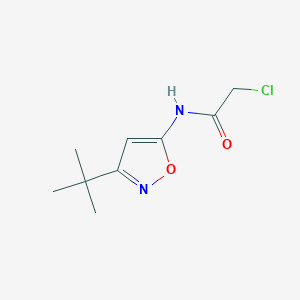

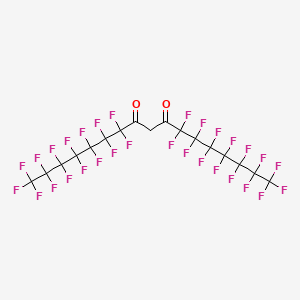

- Field : Biochemistry

- Application : Derivatives of this compound have been studied for their application as protein kinase inhibitors .

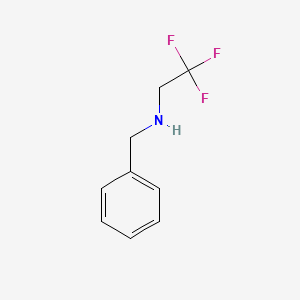

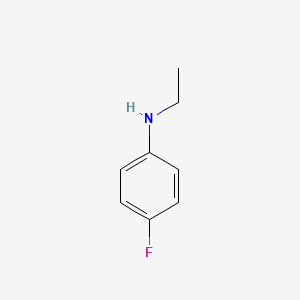

- Method : The study involved the design and synthesis of a new set of hybrid and chimeric derivatives of the compound . These derivatives were screened for their inhibitory assessment against a number of kinases .

- Results : Compounds 2a, 2b, 2c, and 2q displayed a significant inhibition JAK3 (IC 50 = 0.36 μM, 0.38 μM, 0.41 μM, and 0.46 μM, respectively); moreover, compounds 2a and 2b displayed excellent activities against NPM1-ALK (IC 50 = 0.54 μM, 0.25 μM, respectively), against cRAF [Y340D] [Y341D], compound 2c showed excellent activity, and compound 2q showed weak activity (IC 50 = 0.78 μM, 5.34 μM, respectively) (sorafenib IC 50 = 0.78 μM, 0.43 μM, 1.95 μM, respectively) .

-

Pharmaceutical Testing

-

1,3-Dipolar Cycloaddition Reactions with Acetylenic Dipolarophiles

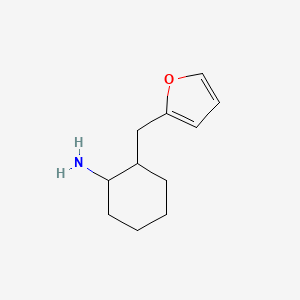

- Field : Organic Chemistry

- Application : This compound has been studied in the context of 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles .

- Method : The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond . On using a twofold excess of acetylenedicarboxylic acid dimethyl ester, adducts of composition 1∶2 were formed which occured to be substituted 1′, 3′-dithiole-2′-spiro-1- (5,6-dihydrothiino [2,3- c ]quinolines) .

-

Synthesis of Derivatives

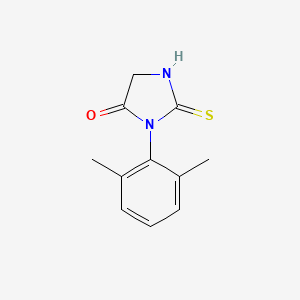

- Field : Organic Chemistry

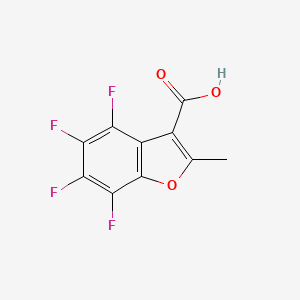

- Application : This study represents the design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones .

- Method : The structure of these derivatives has the tricyclic fragment linearly bound or/and condensed with another heterocyclic fragment .

- Results : Among the previously synthesized and new derivatives of 1,2-dithiolo [3,4- c ]quinoline-1-thione, 12 substances with pleiotropic activity, including chemoprotective and antitumor activity, were identified .

Eigenschaften

IUPAC Name |

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUWVDUMWZBPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)